molecular formula C12H8Cl5N3O2 B033907 Fenchlorazol-ethyl CAS No. 103112-35-2

Fenchlorazol-ethyl

Cat. No.: B033907
CAS No.: 103112-35-2
M. Wt: 403.5 g/mol
InChI Key: GMBRUAIJEFRHFQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fenchlorazole-ethyl is primarily used as a herbicide safener . Its primary targets are the enzymes involved in the metabolism of herbicides in crops . These enzymes include glutathione S-transferases (GSTs), cytochrome P450 monooxygenases, and glucosyl transferases . These enzymes play a crucial role in detoxifying herbicides and reducing their phytotoxicity .

Mode of Action

Fenchlorazole-ethyl interacts with its targets by inducing their activity . It enhances the metabolism of herbicides in crops, affects the absorption and transportation of herbicides in crops, competitively binds to herbicide target sites, and affects the activity of target enzymes . For instance, it has been reported that the metabolic activity of GSTs in wheat plants was increased by 93.9% after treatment with fenchlorazole-ethyl .

Biochemical Pathways

The primary biochemical pathway affected by fenchlorazole-ethyl is the detoxification pathway of herbicides . This pathway involves the conversion of herbicides into less toxic or non-toxic compounds through processes such as aryl hydroxylation, cyclomethyl hydroxylation, N-demethylation, and O-demethylation . Fenchlorazole-ethyl enhances these processes, thereby reducing the phytotoxicity of herbicides .

Result of Action

The primary result of the action of fenchlorazole-ethyl is the reduction of herbicide-induced toxicity to crops . By enhancing the metabolism of herbicides and affecting their absorption and transportation, fenchlorazole-ethyl allows crops to better tolerate the application of herbicides . This results in effective weed control without significant harm to the crops .

Biochemical Analysis

Biochemical Properties

Fenchlorazole-ethyl interacts with various enzymes and proteins to exert its safening effects. It primarily induces the activity of glutathione S-transferases, cytochrome P450 monooxygenases, and glucosyl transferases . These enzymes are involved in the detoxification of herbicides, enhancing the metabolic breakdown of fenoxaprop-ethyl by de-esterification to its acid form . The interaction of Fenchlorazole-ethyl with these enzymes accelerates the detoxification process, thereby reducing the phytotoxicity of the herbicide to the crop .

Cellular Effects

Fenchlorazole-ethyl influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the expression of genes encoding detoxifying enzymes such as glutathione S-transferases and cytochrome P450 monooxygenases . This upregulation leads to increased detoxification of herbicides within the cells, thereby protecting the crop from herbicide-induced damage . Additionally, Fenchlorazole-ethyl has been shown to enhance the vacuolar transport of glutathione or glucose conjugates of selected herbicides, further aiding in their detoxification .

Molecular Mechanism

The molecular mechanism of Fenchlorazole-ethyl involves several key actions. It enhances the metabolism of herbicides in crops by inducing the activity of detoxifying enzymes . Fenchlorazole-ethyl also affects the absorption and transportation of herbicides within the plant, ensuring that the herbicide is effectively detoxified before it can cause damage . Furthermore, it competitively binds to herbicide target sites and affects the activity of target enzymes, thereby reducing the phytotoxicity of the herbicide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fenchlorazole-ethyl have been observed to change over time. The compound is relatively stable and non-persistent, ensuring that its safening effects are sustained over a period . Significant data on its long-term effects on cellular function are still missing .

Dosage Effects in Animal Models

The effects of Fenchlorazole-ethyl vary with different dosages in animal models. At lower dosages, it effectively enhances the tolerance of crops to herbicides without causing any adverse effects . At higher dosages, Fenchlorazole-ethyl can exhibit toxic effects, including acute ecotoxicity in fish . It is crucial to determine the optimal dosage that maximizes the safening effects while minimizing any potential toxic effects .

Metabolic Pathways

Fenchlorazole-ethyl is involved in several metabolic pathways, primarily those related to herbicide detoxification. It induces the activity of enzymes such as glutathione S-transferases, cytochrome P450 monooxygenases, and glucosyl transferases . These enzymes facilitate the detoxification of herbicides by conjugating them with glutathione or glucose, thereby rendering them non-toxic . The metabolic pathways involving Fenchlorazole-ethyl play a crucial role in enhancing the tolerance of crops to herbicides .

Transport and Distribution

Within cells and tissues, Fenchlorazole-ethyl is transported and distributed through various mechanisms. It enhances the vacuolar transport of glutathione or glucose conjugates of herbicides, ensuring their effective detoxification . Additionally, Fenchlorazole-ethyl interacts with transporters and binding proteins that facilitate its distribution within the plant . This ensures that the safening effects are uniformly distributed throughout the crop .

Subcellular Localization

The subcellular localization of Fenchlorazole-ethyl is primarily within the vacuoles, where it enhances the transport and detoxification of herbicides . It may also localize to other compartments such as the cytoplasm and endoplasmic reticulum, where it interacts with detoxifying enzymes . The localization of Fenchlorazole-ethyl to specific subcellular compartments ensures its effective functioning as a safener .

Preparation Methods

The synthesis of fenchlorazole-ethyl involves several steps, starting with the preparation of the core triazole structure. The synthetic route typically includes the following steps:

Industrial production methods for fenchlorazole-ethyl are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Fenchlorazole-ethyl undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another. .

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl5N3O2/c1-2-22-10(21)9-18-11(12(15,16)17)20(19-9)8-4-3-6(13)5-7(8)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBRUAIJEFRHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)C(Cl)(Cl)Cl)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041268
Record name Fenchlorazole-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103112-35-2
Record name Fenchlorazole-ethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103112-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenchlorazole-ethyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103112352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenchlorazole-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.900
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FENCHLORAZOLE-ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R856T003A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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